molecular formula C11H14O5 B12000012 2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid

2-Hydroxy-3-(3,4-dimethoxyphenyl)propanoic acid

Cat. No.: B12000012
M. Wt: 226.23 g/mol
InChI Key: QWOGOAJYTDRDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a benzene ring substituted with two methoxy groups and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the use of 3,4-dimethoxyphenylacetic acid as a starting material, which undergoes hydroxylation to form the target compound .

Industrial Production Methods

Industrial production of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both methoxy groups and a hydroxypropanoic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C11H14O5/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8,12H,5H2,1-2H3,(H,13,14)

InChI Key

QWOGOAJYTDRDFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.